3-Iodo-7-azaindole-5-carboxylic acid
CAS No.: 1060816-80-9
Cat. No.: VC2965766
Molecular Formula: C8H5IN2O2
Molecular Weight: 288.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060816-80-9 |
|---|---|
| Molecular Formula | C8H5IN2O2 |
| Molecular Weight | 288.04 g/mol |
| IUPAC Name | 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
| Standard InChI | InChI=1S/C8H5IN2O2/c9-6-3-11-7-5(6)1-4(2-10-7)8(12)13/h1-3H,(H,10,11)(H,12,13) |
| Standard InChI Key | FNQBSSMJOSBURI-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC2=C1C(=CN2)I)C(=O)O |
| Canonical SMILES | C1=C(C=NC2=C1C(=CN2)I)C(=O)O |
Introduction
Chemical Structure and Physical Properties
3-Iodo-7-azaindole-5-carboxylic acid belongs to the class of azaindoles, specifically containing a pyrrolopyridine core structure with distinct functional groups. It is characterized by an iodine substituent at the 3-position and a carboxylic acid group at the 5-position of the azaindole ring system, creating a molecule with multiple reactive sites and potential for further derivatization. The compound's structure makes it particularly interesting for medicinal chemistry applications, as the azaindole core is a privileged scaffold in drug discovery efforts.
Basic Chemical Information
The compound is identified by its unique Chemical Abstracts Service (CAS) registry number and has well-defined chemical properties as outlined in Table 1.
Table 1: Chemical Identification and Basic Properties
| Property | Value |
|---|---|
| Chemical Name | 3-Iodo-7-azaindole-5-carboxylic acid |
| CAS Number | 1060816-80-9 |
| Molecular Formula | C₈H₅IN₂O₂ |
| Molecular Weight | 288.04 g/mol |
| IUPAC Name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
| SMILES Notation | OC(=O)c1cc2c(I)c[nH]c2nc1 |
The molecular structure features a 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) with an iodine atom at the 3-position and a carboxylic acid functional group at the 5-position. This arrangement creates a molecule with multiple potential hydrogen-bonding sites and reactive centers.
Physical Properties
The physical properties of 3-Iodo-7-azaindole-5-carboxylic acid are critical for understanding its behavior in various chemical and biological systems. Available data indicates specific handling requirements and physicochemical characteristics.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical Appearance | Solid |
| Density | 2.220±0.06 g/cm³ (Predicted) |
| pKa | 12.63±0.40 (Predicted) |
| Solubility | Limited water solubility; soluble in organic solvents |
| Storage Temperature | 2-8°C (protect from light) |
| Sensitivity | Light and moisture sensitive |
The compound shows limited aqueous solubility, which is an important consideration for both chemical reactions and potential biological applications. Due to its sensitivity to light and moisture, appropriate storage conditions are essential to maintain compound integrity and reactivity.
Biological Activity and Applications
3-Iodo-7-azaindole-5-carboxylic acid and related derivatives have demonstrated significant potential in various biological applications, particularly as enzyme inhibitors and potential drug candidates. The azaindole core is recognized as a privileged scaffold in medicinal chemistry.
Kinase Inhibition Properties
One of the most notable applications of 3-Iodo-7-azaindole-5-carboxylic acid is in the development of kinase inhibitors. Azaindole derivatives, particularly those with substituents at the 3 and 5 positions, have shown promising activity against various kinase targets. The iodine substituent at position 3 allows for subsequent functionalization through coupling reactions, enabling the creation of libraries of compounds with diverse activities.
The specificity of kinase inhibition can be modulated through modifications at various positions of the azaindole core, with the 3-iodo and 5-carboxylic acid functionalities providing excellent handles for further derivatization. This makes 3-Iodo-7-azaindole-5-carboxylic acid an important building block in medicinal chemistry.
Anti-Trypanosomal Activity
Research has shown that 3,5-disubstituted-7-azaindoles, including compounds related to 3-Iodo-7-azaindole-5-carboxylic acid, exhibit activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. A structure-activity relationship study revealed that modifications at both the 3- and 5-positions significantly influence the anti-trypanosomal activity of these compounds.
Related Compounds and Derivatives
Understanding the relationship between 3-Iodo-7-azaindole-5-carboxylic acid and structurally similar compounds provides valuable context for its applications and properties. Several related compounds have been extensively studied and reported in the literature.
5-Bromo-3-iodo-7-azaindole
5-Bromo-3-iodo-7-azaindole (CAS: 757978-18-0) is a closely related compound that shares the 3-iodo-7-azaindole core structure but features a bromine atom at the 5-position instead of a carboxylic acid group. This compound has been used in various synthetic pathways and has shown biological activity in several screening programs.
Table 5: Comparison with 5-Bromo-3-iodo-7-azaindole
| Property | 3-Iodo-7-azaindole-5-carboxylic acid | 5-Bromo-3-iodo-7-azaindole |
|---|---|---|
| CAS Number | 1060816-80-9 | 757978-18-0 |
| Molecular Formula | C₈H₅IN₂O₂ | C₇H₄BrIN₂ |
| Molecular Weight | 288.04 g/mol | 322.93 g/mol |
| Melting Point | Not widely reported | 234-239°C |
| Key Functional Groups | Carboxylic acid, Iodine | Bromine, Iodine |
| Primary Applications | Kinase inhibitor development, Building block | Synthetic intermediate, Biological screening |
The structural difference between these compounds leads to distinct reactivity patterns and applications. While the 5-bromo derivative is often used as a synthetic intermediate, the 5-carboxylic acid derivative offers additional functionalization possibilities through the carboxylic acid group.
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